molecular formula C21H20O4 B5138642 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate

Cat. No.: B5138642
M. Wt: 336.4 g/mol
InChI Key: PBFZYUTUWNUVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate, also known as BMBCB, is a synthetic compound that belongs to the class of coumarin derivatives. BMBCB has been widely used in scientific research for its potential biological and pharmacological activities.

Scientific Research Applications

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has been studied for its potential biological and pharmacological activities. It has been found to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been found to induce apoptosis, a programmed cell death, in cancer cells.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate is not fully understood. However, it has been proposed that this compound exerts its biological and pharmacological activities by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been found to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to have an effect on lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood.

Advantages and Limitations for Lab Experiments

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory with high purity. This compound is also stable and can be stored for a long time without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological and pharmacological activities are not fully understood. In addition, the synthesis of this compound requires specialized equipment and expertise, which may limit its availability and use.

Future Directions

There are several future directions for the study of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate. One direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its safety and efficacy. Furthermore, the development of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders, is an important future direction.

Synthesis Methods

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl benzoate can be synthesized by the reaction between 7-hydroxy-4-methylcoumarin and benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by crystallization from a suitable solvent such as ethanol or methanol. The purity of the product can be confirmed by analytical techniques such as NMR spectroscopy and HPLC.

Properties

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-3-4-8-16-13-19(22)25-20-14(2)18(12-11-17(16)20)24-21(23)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFZYUTUWNUVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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